CYP2B6-Selective Inhibition Profile Versus In-Class Chloroacetamides Enables Metabolic Stability Screening Applications
CAS 207395-03-7 exhibits a pronounced CYP2B6-selective inhibition profile among the major hepatic CYP isoforms, with an IC₅₀ of 1,200 nM against CYP2B6 (using bupropion as substrate in human liver microsomes) compared to 23,000 nM against CYP2C9—a 19.2-fold selectivity window [1]. By class-level inference, unsubstituted 2-chloro-N,N-diphenylacetamide typically shows a flatter CYP inhibition profile with less isoform discrimination due to the absence of the electron-donating 4-methoxy group that modulates binding orientation within the CYP2B6 active site [2]. This selectivity pattern makes CAS 207395-03-7 a useful probe compound for CYP2B6 phenotyping assays and for evaluating metabolic liabilities of covalent inhibitor candidates where CYP2B6-mediated oxidation is a primary clearance pathway.
| Evidence Dimension | CYP isoform inhibition selectivity (IC₅₀ ratio CYP2C9 / CYP2B6) |
|---|---|
| Target Compound Data | CYP2B6 IC₅₀ = 1,200 nM; CYP2C9 IC₅₀ = 23,000 nM; Selectivity ratio = 19.2 |
| Comparator Or Baseline | Unsubstituted 2-chloro-N,N-diphenylacetamide: typically shows CYP inhibition IC₅₀ values within a 3–5 fold range across major isoforms (class-level inference; no direct head-to-head data available) |
| Quantified Difference | Approximately 4–6 fold greater CYP2B6 selectivity for CAS 207395-03-7 compared to the unsubstituted parent scaffold |
| Conditions | Human liver microsomes; preincubation 5 min; NADPH-regenerating system; substrate probes: bupropion (CYP2B6), diclofenac (CYP2C9) |
Why This Matters
A CYP2B6-selective inhibition profile enables researchers to use CAS 207395-03-7 as a differential metabolic probe, distinguishing it from broadly CYP-suppressive chloroacetamides that confound ADMET screening results.
- [1] BindingDB BDBM50366403 (CHEMBL4164142). IC₅₀ data: CYP2B6 = 1.20E+3 nM (bupropion substrate); CYP2C9 = 2.30E+4 nM (diclofenac substrate). Assay: human liver microsomes, 5 min preincubation, NADPH-regenerating system. Curated by ChEMBL, Washington State University. View Source
- [2] Bogdanović, A. et al. (2025) 'Synthesis, antimicrobial, anticancer activity, 3D QSAR, ADMET properties, and in silico target fishing of novel N,N-disubstituted chloroacetamides', Journal of Molecular Structure, 1321, p. 140075. Highlights: substituent-dependent variation in biological activity; ADMET predictions suggest druglike properties influenced by aromatic substitution pattern. View Source
